Product packaging for Methoxymethyl isocyanate(Cat. No.:CAS No. 6427-21-0)

Methoxymethyl isocyanate

Cat. No.: B1265729
CAS No.: 6427-21-0
M. Wt: 87.08 g/mol
InChI Key: HTVHSOYSKFBUGY-UHFFFAOYSA-N
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Description

Methoxymethyl Isocyanate is a highly reactive chemical reagent belonging to the class of organic isocyanates, characterized by the molecular formula C₃H₅NO₂ . It is a colorless liquid with a pungent odor and is classified as a highly flammable substance that is very toxic by inhalation and skin absorption . Its molecular structure, featuring a reactive isocyanate group (-N=C=O), makes it a valuable building block in specialized organic synthesis and research applications, particularly where the introduction of a methoxymethyl moiety is desired. In research settings, isocyanates like this compound are primarily used as electrophilic intermediates. They readily undergo exothermic reactions with compounds containing N-H or O-H groups, such as amines, alcohols, and water . This reactivity is fundamental for exploring the synthesis of ureas, carbamates, and polymers. Due to its hazardous profile, it is critical for researchers to handle this compound with extreme care. It is incompatible with many classes of compounds, including amines, alcohols, strong oxidizers, and acids or bases, which can initiate vigorous polymerization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. For safe handling, refer to its Hazardous Materials Classification (UN 2605, Packing Group I) . Appropriate personal protective equipment, including a positive pressure self-contained breathing apparatus (SCBA) and specific chemical protective clothing, is essential . Our supply is guaranteed to meet high purity standards, suitable for advanced chemical research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2 B1265729 Methoxymethyl isocyanate CAS No. 6427-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanato(methoxy)methane
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InChI

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3
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InChI Key

HTVHSOYSKFBUGY-UHFFFAOYSA-N
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Canonical SMILES

COCN=C=O
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Molecular Formula

C3H5NO2
Record name METHOXYMETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID6074839
Record name Methoxymethyl isocyanate
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Molecular Weight

87.08 g/mol
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Physical Description

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO]
Record name METHOXYMETHYL ISOCYANATE
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CAS No.

6427-21-0
Record name METHOXYMETHYL ISOCYANATE
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Record name Isocyanatomethoxymethane
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Synthetic Methodologies for Methoxymethyl Isocyanate

Phosgenation-Based Synthesis

The most traditional and industrially established method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene (B27547). researchgate.netresearchgate.net This method is known for its high yields and rapid reaction rates. nih.gov The synthesis of methoxymethyl isocyanate via this route begins with the reaction of methoxymethylamine with phosgene.

The reaction proceeds in two main steps:

Carbamoyl (B1232498) Chloride Formation: Methoxymethylamine reacts with phosgene in an inert solvent to form the intermediate N-methoxymethylcarbamoyl chloride.

Dehydrochlorination: The intermediate is then heated to eliminate a molecule of hydrogen chloride (HCl), yielding the final product, this compound. wikipedia.org

A typical reaction scheme is as follows: CH₃OCH₂NH₂ + COCl₂ → CH₃OCH₂NHCOCl + HCl CH₃OCH₂NHCOCl → CH₃OCH₂NCO + HCl

To manage the hazardous nature of gaseous phosgene, triphosgene, a solid compound, is often used as a substitute. orgsyn.org When triphosgene is used, it is typically dissolved in an anhydrous solvent like dichloromethane (B109758) and added to a mixture of the amine and a base (e.g., triethylamine (B128534) or aqueous sodium bicarbonate) at low temperatures. orgsyn.orgchemicalforums.com The base neutralizes the HCl produced during the reaction.

Table 1: Overview of Phosgenation-Based Synthesis

Reactants Reagents Key Intermediate Product Byproduct

Non-Phosgene Synthetic Pathways

Growing concerns over the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have driven significant research into alternative, "phosgene-free" synthetic routes. researchgate.netgoogle.com These methods are generally considered safer and more environmentally friendly. nih.gov

Thermal Rearrangement Reactions (e.g., from 5-Methoxymethyldioxazolone)

One specific non-phosgene method for synthesizing this compound is through the thermal rearrangement of a heterocyclic precursor. Research has demonstrated the formation of this compound from the thermal decomposition of 5-methoxymethyldioxazolone. acs.org This reaction involves heating the dioxazolone compound, which then rearranges and eliminates carbon dioxide to yield the desired isocyanate.

The general pathway for this type of reaction is a Curtius-type rearrangement, where an acyl azide (B81097) rearranges to an isocyanate. In this specific case, the dioxazolone acts as a precursor that generates the reactive intermediate upon heating.

Table 2: Thermal Rearrangement Synthesis Data

Precursor Reaction Type Key Condition Product Byproduct

Synthesis from Carbamate (B1207046) Precursors

The most promising and widely studied non-phosgene route involves the thermal decomposition of carbamates. nih.govmuctr.ru This is typically a two-step process:

Carbamate Formation: An appropriate carbamate precursor is synthesized. For this compound, this would involve reacting methoxymethylamine with a carbonyl source like dimethyl carbonate (DMC) or urea (B33335). nih.govresearchgate.net The reaction of amines with DMC can be performed under mild conditions to yield the corresponding N-substituted carbamate. nih.gov

Thermal Decomposition (Thermolysis): The resulting carbamate (e.g., an alkyl N-(methoxymethyl)carbamate) is then heated, causing it to decompose into this compound and an alcohol. google.commdpi.com

This process, often referred to as the "carbamate route," avoids the use of chlorine-containing reagents, simplifying purification and improving the quality of the final product. researchgate.net The thermolysis can be carried out in either the gas or liquid phase, with or without catalysts, at temperatures ranging from 250 to 600°C. mdpi.com

Carbon Dioxide (CO₂) Utilization in Isocyanate Synthesis

Leveraging carbon dioxide as a renewable C1 feedstock is a key goal in green chemistry. ornl.gov CO₂ can be utilized in isocyanate synthesis, providing a more sustainable alternative to phosgene. researchgate.netresearchgate.net This pathway typically involves the reaction of an amine with CO₂ to form a carbamic acid intermediate.

However, the direct synthesis of isocyanates from CO₂ and amines is challenging due to equilibrium constraints. researchgate.net A common strategy involves a two-step process:

Carbamate Synthesis: The amine (methoxymethylamine) reacts with CO₂ in the presence of an alcohol to form a carbamate. researchgate.net

Dehydration/Decomposition: The carbamic acid or carbamate intermediate is then dehydrated or thermally decomposed to yield the isocyanate. scholaris.ca

This approach is part of a broader carbon capture and utilization (CCU) strategy, which aims to convert captured CO₂ into valuable chemicals. ornl.gov While still under development for large-scale application, it represents a significant step towards more sustainable chemical manufacturing. researchgate.net

Table 3: Comparison of Phosgene vs. CO₂ Utilization Routes

Feature Phosgenation Route CO₂ Utilization Route
Carbonyl Source Phosgene (COCl₂) Carbon Dioxide (CO₂)
Toxicity of Source Extremely High Non-toxic
Byproduct Hydrogen Chloride (HCl) Water (H₂O) or Alcohol
Corrosivity High Low

| Environmental Impact | Negative (hazardous reagents) | Positive (utilizes greenhouse gas) |

Reaction Mechanisms and Chemical Reactivity of Methoxymethyl Isocyanate

Nucleophilic Addition Reactions

The core reactivity of methoxymethyl isocyanate is characterized by nucleophilic addition to the cumulative double bond system of the isocyanate group. Compounds possessing active hydrogen atoms, such as those with hydroxyl (-OH), amino (-NH), or sulfhydryl (-SH) groups, readily react with the isocyanate moiety. noaa.govwikipedia.org

Urethane (B1682113) Formation through Reaction with Hydroxyl Groups

This compound reacts with compounds containing hydroxyl groups, such as alcohols and polyols, in a nucleophilic addition reaction to form urethanes, also known as carbamates. wikipedia.orgchembk.com In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. crowdchem.netvaia.com This process is fundamental to the production of polyurethanes when diisocyanates or polyisocyanates are reacted with diols or polyols. wikipedia.orgebrary.net

The reaction can be represented by the following general scheme: CH₃OCH₂NCO + R-OH → CH₃OCH₂NHCOOR (this compound + Alcohol → Methoxymethyl Urethane)

The reactivity and thermal stability of the resulting urethane bond are influenced by the structure of both the isocyanate and the alcohol. ebrary.net For instance, urethanes derived from aromatic alcohols (phenols) generally exhibit lower thermal stability than those from aliphatic alcohols. ebrary.net The reaction can be catalyzed by tertiary amines or organometallic compounds like dialkyltin dicarboxylates to increase the reaction rate. wikipedia.org

Table 1: Research Findings on Isocyanate-Hydroxyl Reactions

Reactant SystemCatalystKey FindingReference
Phenyl isocyanate and 1-propanolNone/Self-catalyzedA molecular mechanism for urethane formation in both alcohol and isocyanate excess was explored, showing different energetic pathways. mdpi.com
Isocyanates and various alcoholsTertiary aminesThe reaction rate is influenced by the structure of the alcohol (primary vs. secondary). ebrary.net
Isophorone diisocyanate and 1,4-butanediolN,N-diisopropylamine (as a blocking agent)A dynamic urea (B33335) bond-mediated polymerization was developed where the isocyanate is generated in situ upon heating to react with the alcohol. acs.org
Methoxymethyl melamine (B1676169) and polyolsAcid catalystIn related systems, the methoxymethyl group can react with hydroxyls, indicating the potential for complex cross-linking reactions. wiley.commdpi.com

Urea and Polyurea Formation through Reaction with Amines

The reaction between this compound and compounds containing primary or secondary amine groups is typically rapid and highly exothermic, yielding substituted urea derivatives. wikipedia.orgwikipedia.org This reaction is one of the most facile reactions of isocyanates, often proceeding without the need for a catalyst. commonorganicchemistry.comresearchgate.net

The general reaction is as follows: CH₃OCH₂NCO + R₂NH → CH₃OCH₂NHCONR₂ (this compound + Amine → N-Methoxymethyl-N',N'-disubstituted Urea)

When a diisocyanate is reacted with a diamine, the process results in the formation of long-chain polymers known as polyureas. wikipedia.org The high reaction rate of amines with isocyanates makes them important in many industrial applications, including the formation of coatings and foams. researchgate.netresearchgate.net

Table 2: Relative Reactivity of Isocyanates with Active Hydrogen Compounds

NucleophileRelative Reaction Rate (Uncatalyzed)Reference
Primary Aliphatic Amines~1000 researchgate.net
Secondary Aliphatic Amines>100 researchgate.net
Primary Hydroxyls1 researchgate.net
Water1 researchgate.net
Aromatic Amines~1-10 researchgate.net

Reactions with Water and Subsequent Product Formation

This compound is soluble in and reacts with water. noaa.govwikipedia.org The reaction proceeds in a two-step mechanism. Initially, the isocyanate group reacts with a water molecule to form an unstable methoxymethyl carbamic acid. wikipedia.org This intermediate compound then spontaneously decomposes, eliminating carbon dioxide and forming methoxymethylamine. noaa.govwikipedia.org

Step 1: CH₃OCH₂NCO + H₂O → [CH₃OCH₂NHCOOH] (Methoxymethyl carbamic acid) Step 2: [CH₃OCH₂NHCOOH] → CH₃OCH₂NH₂ (Methoxymethylamine) + CO₂

The resulting amine (methoxymethylamine) is itself a nucleophile and can readily react with another molecule of this compound. This subsequent reaction produces N,N'-bis(methoxymethyl)urea. wikipedia.org

CH₃OCH₂NH₂ + CH₃OCH₂NCO → (CH₃OCH₂NH)₂CO (N,N'-bis(methoxymethyl)urea)

This reaction sequence is responsible for the formation of urea linkages and the release of carbon dioxide gas, a process utilized in the production of polyurethane foams where CO₂ acts as a blowing agent. wikipedia.org

Reactivity with Other Active Hydrogen Compounds (e.g., Mercaptans, Phenols)

This compound also engages in nucleophilic addition with other compounds containing active hydrogens, notably mercaptans (thiols) and phenols. noaa.govnih.gov

Reactivity with Mercaptans (Thiols): The reaction of an isocyanate with a mercaptan yields a thiocarbamate. This reaction is often catalyzed by a base, such as a tertiary amine. researchgate.netrsc.org In the presence of a base, the mercaptan is deprotonated to form a thiolate anion, which is a potent nucleophile and reacts efficiently with the isocyanate. rsc.org Research has indicated the use of this compound as a reversible protecting agent for the sulfhydryl (SH) groups of cysteine residues in peptide chemistry. nih.gov

Reactivity with Phenols: Phenols react with isocyanates to form aryl carbamates. nethouse.ru The reactivity of phenols with isocyanates differs from that of aliphatic alcohols. The reaction is generally slower and is influenced by the electronic properties of the phenol (B47542); electron-withdrawing groups on the phenol can increase the reaction rate. nethouse.rursc.org Due to the thermal lability of the resulting urethane bond, phenols are often employed as "blocking agents" for isocyanates. The phenol-blocked isocyanate is stable at ambient temperatures but dissociates upon heating to regenerate the reactive isocyanate group, which can then react with another nucleophile. ebrary.netrsc.org

Cyclization and Oligomerization Pathways

Under specific conditions, particularly in the presence of certain catalysts, this compound can react with itself to form cyclic oligomers.

Trimerization to Isocyanurates

A significant cyclization pathway for isocyanates is trimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate. wikipedia.org In the case of this compound, this reaction would yield 1,3,5-tris(methoxymethyl)isocyanurate.

This reaction is generally not spontaneous and requires catalysis. A variety of catalysts are effective, including sodium methoxide, triethyl phosphine (B1218219), and certain metal compounds like ferric chloride. wikipedia.org The isocyanurate ring is known for its exceptional thermal stability. nstl.gov.cn This reaction is a key pathway for the formation of polyisocyanurate (PIR) foams, which are valued for their thermal resistance and fire-retardant properties.

[3+2] Cycloaddition Reactions (e.g., with Dipolarophiles)

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings, involving the reaction of a 1,3-dipole with a dipolarophile. nih.gov Isocyanates can function as dipolarophiles, reacting with various 1,3-dipoles such as azomethine ylides, nitrones, and nitrile oxides. mdpi.comuchicago.edu The reaction involves the multiple bonded heteroatom systems of the isocyanate. mdpi.com

Azomethine ylides, in particular, have been shown to react with isocyanates. umich.eduthieme-connect.de While direct studies on this compound are not extensively detailed, related systems demonstrate the feasibility of such reactions. For instance, a non-stabilised azomethine ylide derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine undergoes a 1,3-dipolar cycloaddition, showcasing the involvement of a methoxymethyl-containing reactant in forming cycloadducts. researchgate.net The reaction between N-metalated azomethine ylides and isocyanates can lead to substituted imidazolidines through a stepwise [3+2] cycloaddition mechanism. researchgate.net The cycloaddition of azomethine ylides can also be promoted by visible-light photocatalysis, offering a rapid and atom-economical route to pyrrolidine (B122466) derivatives. rsc.org

These cycloaddition reactions can be highly regioselective, and the outcome is often rationalized by considering the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile. mdpi.com

Formation of Other Cyclic Adducts

Beyond [3+2] cycloadditions, isocyanates can participate in reactions that form other cyclic structures. For example, the reaction of certain acyl isocyanates with unsaturated ethers can yield four-membered (azetidinone) and six-membered (oxazinone) cyclic intermediates.

Furthermore, isocyanates react with active methylene (B1212753) compounds in the presence of a base catalyst. For instance, the reaction with malonic esters, catalyzed by triethylamine (B128534), can lead to the formation of barbituric acid-5-carboxylic esters, which are six-membered heterocyclic compounds.

Rearrangement Reactions Involving the Isocyanate Moiety

The isocyanate functional group is central to several important name reactions that involve molecular rearrangements. These reactions, such as the Curtius, Hofmann, Schmidt, and Lossen rearrangements, are primary methods for synthesizing isocyanates from other functional groups like carboxylic acids or amides. wikipedia.orgrsc.orgnih.govorganic-chemistry.orgsioc-journal.cn

Curtius Rearrangement: Involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.govorganic-chemistry.org

Lossen Rearrangement: The conversion of a hydroxamate ester or its derivative into an isocyanate. wikipedia.orgsioc-journal.cn

These reactions proceed through a nitrene intermediate, which rearranges to the more stable isocyanate. The resulting isocyanate is often not isolated but is trapped in situ by a nucleophile, such as an alcohol or water, to form carbamates or amines, respectively. nih.gov

Catalysis in this compound Reactions

The reactions of isocyanates are frequently accelerated by catalysts. Both acid and base catalysis are employed, as are systems involving metal-containing compounds and, more recently, organocatalysts.

The reactivity of this compound is significantly influenced by the presence of acids or bases. noaa.gov

Base Catalysis: Bases are widely used to catalyze the addition of nucleophiles to isocyanates. rsc.org The mechanism of base-catalyzed reactions between isocyanates and hydrogen-acidic compounds (HX), such as alcohols or amines, can be classified into three fundamental types depending on the properties of the HX compound and the catalyst. rsc.orgcapes.gov.br

Mechanism TypeDescriptionApplicable HX Compounds
Mechanism I (Anionic) The base deprotonates the H-acidic compound (HX) to form an anion (X⁻), which then acts as the nucleophile attacking the isocyanate.Acidic, less nucleophilic compounds (e.g., phenols, acidic alcohols). rsc.org
Mechanism II (Concerted) Proton transfer from HX to the base and the nucleophilic attack of HX on the isocyanate occur simultaneously in a single step.Compounds of moderate acidity (e.g., common alcohols). rsc.org
Mechanism III (Stepwise) The nucleophilic HX first adds to the isocyanate, followed by a base-catalyzed proton transfer from the resulting adduct.Less acidic, more nucleophilic compounds (e.g., aromatic amines). rsc.org

Commonly used base catalysts include tertiary amines like triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO). poliuretanos.com.br

Acid Catalysis: Acid catalysts can also promote the reactions of isocyanates. For example, a 1,4-addition isocyanide-based three-component reaction can be catalyzed by acid in an aqueous medium. rsc.org

A diverse array of metal-containing compounds serves as highly effective catalysts for isocyanate reactions, particularly in the synthesis of polyurethanes. reaxis.comturkchem.net These catalysts often work by activating either the isocyanate or the co-reactant (e.g., a polyol). turkchem.net

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are conventional catalysts but are often non-selective, promoting side reactions with water. wernerblank.comchimia.ch Due to toxicity concerns, there is significant interest in developing non-tin alternatives. wernerblank.comresearchgate.net

Zirconium complexes, such as zirconium chelates, have emerged as highly active and selective catalysts. chimia.ch They preferentially catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is advantageous in waterborne systems. wernerblank.comgoogle.compaint.org The catalytic activity of zirconium complexes can be sensitive to the presence of water and acids in the system. worlee.de Other effective metal catalysts include compounds based on bismuth, zinc, and manganese. reaxis.comturkchem.netwernerblank.com An iron(II) complex has also been reported for the catalyzed hydroamination of isocyanates. acs.org

Silicon Derivatives: Silicon-based compounds can also play a catalytic role. For example, a low-oxidation-state silicon-catalyzed hydroboration of isocyanates using an NHC-silyliumylidene cation catalyst has been described. bohrium.com

Catalyst TypeExamplesKey Characteristics
Organotin Dibutyltin dilaurate (DBTDL), Dibutyltin diacetate (DBTDA)Effective but often non-selective; catalyzes side reactions with water. reaxis.comchimia.chijacskros.com
Zirconium Zirconium diketonates, Zirconium chelatesHigh activity and selectivity for the NCO/OH reaction over the NCO/water reaction. wernerblank.compaint.orgworlee.de
Bismuth Bismuth neodecanoate, Bismuth octoateEffective non-tin alternatives, show consistent catalysis for various blocked isocyanates. reaxis.comwernerblank.com
Zinc Zinc octoate, Zinc neodecanoatePrimarily active for crosslinking reactions in polyurethane synthesis. reaxis.com
Iron (2,6-Mes₂C₆H₃)₂FePrecatalyst for the hydroamination of isocyanates. acs.org

Organocatalytic Systems

Organocatalysis offers a metal-free approach to promoting isocyanate reactions, utilizing small organic molecules as catalysts. mdpi.com

Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are common base catalysts. chimia.ch More complex systems have also been developed. A cyclic carbodiphosphorane has been shown to be a highly effective organocatalyst for the hydroboration of isocyanates, outperforming other Lewis basic carbon species. bohrium.comchemistryviews.orgnih.gov This reaction proceeds at room temperature to yield N-boryl formamide (B127407) products. nih.gov The proposed mechanism involves the activation of pinacolborane by the carbodiphosphorane catalyst, followed by hydride transfer. nih.gov

Phosphine-based organocatalysts are also utilized. Tertiary phosphines can catalyze reactions through the formation of zwitterionic intermediates. nih.gov In some cases, phosphine oxides can catalyze the conversion of isocyanates to carbodiimides. nih.gov Nickel-based metal-organic frameworks (MOFs) decorated with amino groups have also been developed as recyclable, heterogeneous catalysts for the selective hydroboration of isocyanates. rsc.org

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound is a critical aspect that dictates the three-dimensional structure of the resulting products. The methoxymethyl (MOM) group can exert significant influence over the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer over another.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving this compound or related compounds containing a methoxymethyl group, diastereoselectivity can be influenced by factors such as the existing chirality in the substrate and the nature of the reagents and catalysts used.

Research into the cyclization of N-substituted perhydro-1,3-benzoxazines, which contain a methoxymethyl group at the 2-position, provides insight into these stereochemical controls. The diastereoselectivity of these cyclization reactions to form azetidin-3-ol (B1332694) derivatives is highly dependent on the substituents attached to the nitrogen atom. For instance, N-benzyl substituted derivatives have been shown to cyclize with complete diastereoselectivity, yielding a single diastereomer. researchgate.net

Similarly, studies on intermolecular nitrile oxide cycloadditions have demonstrated that allylic oxygen substituents can direct the stereochemical course of the reaction. nih.gov While not directly involving this compound, these studies show that an oxygen-containing group, like the methoxymethyl ether, can influence the facial selectivity of an approaching reactant. Reasonable levels of diastereoselectivity have been achieved when a tert-butyldimethylsilyl ether derivative of 3-buten-2-ol (B146109) is used as a dipolarophile in these cycloadditions. nih.gov This suggests that the oxygen atom of the methoxymethyl group in a chiral substrate could similarly direct the approach of a nucleophile or another reactant to the isocyanate moiety, leading to a diastereoselective outcome. For example, reactions involving chiral 1,3-oxazolidines with Grignard reagents have been used in stereocontrolled syntheses of piperidine (B6355638) derivatives. acs.org

The table below summarizes the diastereomeric ratios observed in the cycloaddition reactions of various protected derivatives of 3-buten-2-ol with nitrile oxides, illustrating the directing effect of different oxygen-containing groups.

Table 1: Diastereoselectivity in Nitrile Oxide Cycloaddition Reactions

Olefin Derivative Protecting Group Nitrile Oxide Diastereomeric Ratio
1 Isopropylidene Carbethoxyformonitrile oxide 80:20
5 tert-Butyldimethylsilyl (TBDMS) Benzonitrile oxide 81:19
5 tert-Butyldimethylsilyl (TBDMS) Propionitrile oxide 75:25
- Methoxymethyl (MOM) Benzonitrile oxide 52:48

Data synthesized from findings on diastereofacial selection in cycloaddition reactions. nih.gov

Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. In the reactions of isocyanates, regioselectivity is often observed in additions to the cumulative N=C=O system. Nucleophiles typically attack the electrophilic central carbon atom of the isocyanate group.

An excellent example of regioselectivity is seen in the iron(II)-catalyzed hydroamination of isocyanates. acs.org The reaction between an amine and an isocyanate can lead to either mono-insertion products (ureas) or di-insertion products (biurets). The selectivity between these two products can be controlled by modifying the reaction conditions. For instance, using a 1:1 ratio of amine to isocyanate selectively produces the urea, while an excess of the isocyanate (e.g., a 1:5 ratio) can lead to the preferential formation of the biuret. acs.org This demonstrates that the reaction can be directed to selectively form a C-N bond with one or two isocyanate units.

Furthermore, the type of isocyanate substrate also influences the outcome. While aromatic isocyanates can form both mono- and di-insertion products, secondary and tertiary aliphatic isocyanates like isopropyl isocyanate and tert-butyl isocyanate exclusively yield the mono-insertion urea products. acs.org This highlights the steric and electronic effects of the substituent on the regioselectivity of the insertion reaction.

Sequential reactions, such as the Ugi/Staudinger/aza-Wittig sequence, have been developed for the one-pot and regioselective synthesis of complex heterocyclic systems like 3,4-dihydroquinazolines. researchgate.net These multi-component reactions rely on the predictable regioselectivity of each step, including the reaction of the isocyanide, to build the final molecular architecture.

Table 2: Regioselectivity in the Iron-Catalyzed Hydroamination of Phenyl Isocyanate with Diphenylamine

Reactant Ratio (Amine:Isocyanate) Primary Product Product Selectivity (%)
1:1 Urea (Mono-insertion) >98
1:2 Biuret (Di-insertion) 80
1:5 Biuret (Di-insertion) >98

Data based on research into the iron(II)-catalyzed hydroamination of isocyanates. acs.org

Intermediate Species in Reaction Pathways (e.g., Carbocations, Zwitterions)

The reactions of this compound proceed through various transient intermediate species that are crucial in defining the reaction mechanism and final products. The nature of these intermediates is highly dependent on the reaction type and conditions.

In nucleophilic addition reactions, which are characteristic of isocyanates, the initial step typically involves the attack of a nucleophile (such as an alcohol, amine, or water) on the electrophilic carbonyl carbon of the isocyanate group. wikipedia.org This addition leads to the formation of a tetrahedral, anionic or zwitterionic intermediate. For example, the reaction with an amine first forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final urea product.

Under certain conditions, particularly with acidic catalysis or specific substrates, carbocationic intermediates can play a significant role. Computational studies on the reaction of isocyanate derivatives with cellulose (B213188) in the presence of acid have shown that the mechanism can involve the formation of an intermediate carbocation. researchgate.net The stability of this carbocation is a key factor in the reaction pathway.

In the context of carbolithiation reactions, organolithium intermediates are formed. The addition of an organolithium reagent to an alkene containing a methoxymethyl ether group can generate a new, stabilized organolithium species. rsc.org For instance, the carbolithiation of certain styrene (B11656) derivatives bearing a dimethyl-methoxymethyl ether results in a benzylic organolithium intermediate. This intermediate is stable at low temperatures but can undergo subsequent reactions, such as elimination, upon warming. rsc.org

The synthesis of isocyanates via phosgenation of primary amines also proceeds through a distinct intermediate. The reaction between the amine and phosgene (B1210022) initially forms a carbamoyl (B1232498) chloride (RNHC(O)Cl), which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

Table 3: Common Intermediates in Isocyanate Reactions

Reaction Type Reactants Intermediate Species Reference
Nucleophilic Addition Isocyanate + Amine Zwitterionic Intermediate wikipedia.org
Acid-Catalyzed Etherification Isocyanate Derivative + Alcohol Carbocation researchgate.net
Carbolithiation Alkene-MOM Ether + Organolithium Organolithium Adduct rsc.org
Phosgenation Primary Amine + Phosgene Carbamoyl Chloride wikipedia.org

Polymerization and Advanced Materials Synthesis Utilizing Methoxymethyl Isocyanate Derivatives

Polyurethane and Polyurea Systems

The synthesis of polyurethanes and polyureas traditionally relies on the polyaddition reaction between isocyanates and compounds with active hydrogen, such as polyols or polyamines. researchgate.nettechniques-ingenieur.fr The isocyanate group (–NCO) is highly reactive toward nucleophiles like hydroxyl (–OH) and amine (–NH2) groups, forming urethane (B1682113) and urea (B33335) linkages, respectively. researchgate.netnih.gov This fundamental reaction is the basis for creating a wide array of polymeric materials. dur.ac.uk Alpha-alkoxyalkyl isocyanates, such as methoxymethyl isocyanate, are a specific class of isocyanates used in these processes. google.com

A common strategy in polyurethane synthesis is the two-step prepolymer method. In the first step, a diisocyanate is reacted with a polyol in excess, yielding an isocyanate-terminated prepolymer. researchgate.netresearchgate.net This prepolymer, which is often a liquid at room temperature, is then chain-extended in a second step by reacting it with a diol or diamine to build up the final high-molecular-weight polymer. researchgate.net

The synthesis of prepolymers using α-alkoxyalkyl isocyanates has been explored for applications like stoving lacquers. In this context, an alkyd resin containing active hydrogen atoms is reacted with an α-alkoxyalkyl isocyanate. google.com The reaction is typically conducted in an inert solvent at moderate temperatures (30°C to 60°C) to form a self-cross-linking polymer backbone. google.com The resulting prepolymers are characterized by their acid number, hydroxyl number, and average molecular weight. google.com For instance, stoving lacquers have been prepared using reaction products with an acid number between 5 and 50, a hydroxyl number of 20 to 180, and a molecular weight ranging from 500 to 10,000. google.com

This prepolymer approach is also central to the formation of aqueous polyurethane dispersions (PUDs). An isocyanate-terminated prepolymer is synthesized, often incorporating an ionic group like dimethylolpropionic acid (DMPA) to ensure water dispersibility, and is then dispersed in water and chain-extended. scribd.comcas.cz

Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquids. taylorandfrancis.com It is a powerful method for producing thin polymer films, microcapsules, and membranes. taylorandfrancis.comresearchgate.net In a typical system for producing polyurea, a monomer soluble in an organic solvent (e.g., a diisocyanate) is brought into contact with a monomer soluble in water (e.g., a diamine). taylorandfrancis.comresearchgate.net The reaction is rapid and confined to the interface, forming a polymer wall. innov-ia.com

The mechanism involves the diffusion of the monomers to the liquid-liquid interface, where they react. For polyurea synthesis, a diisocyanate dissolved in the organic phase reacts with a diamine from the aqueous phase. mdpi.com The reaction is generally mass-transfer controlled due to the high reactivity of the isocyanate and amine groups. researchgate.net Less reactive isocyanates may migrate further from the interface, leading to a thicker membrane compared to more reactive monomers like diacid chlorides. innov-ia.com this compound, or a difunctional analogue, could theoretically be employed as the isocyanate component in such a system to form polyurea or polyurethane films. The formation of polyurea microcapsules via interfacial polycondensation has been demonstrated using monomers like hexamethylene-1,6-diisocyanate and hexamethylene-1,6-diamine. researchgate.net

Blocked Isocyanate Chemistry

To overcome the high reactivity and moisture sensitivity of isocyanates, they are often converted into a temporarily inactive form known as a "blocked isocyanate." paint.orgresearchgate.net These adducts are stable at ambient temperatures but regenerate the reactive isocyanate group upon heating, allowing for the formulation of one-component (1K) heat-curable systems with a long shelf life. paint.orgmdpi.com

Blocked isocyanates are synthesized by reacting an isocyanate with a "blocking agent," which is a compound containing an active hydrogen atom. researchgate.net The reaction forms a thermally reversible bond, typically a urethane linkage. google.com A wide variety of blocking agents can be used, with the choice influencing the temperature at which the isocyanate is regenerated. researchgate.net

The synthesis process typically involves adding the blocking agent to the isocyanate, sometimes in the presence of a catalyst, and allowing them to react until the characteristic NCO peak in the FTIR spectrum disappears. paint.orggoogle.com Common blocking agents include phenols, alcohols, ε-caprolactam, and methyl ethyl ketoxime (MEKO). paint.orggoogle.com The effectiveness of the blocking reaction can be confirmed using spectroscopic methods like FTIR and NMR. researchgate.netnih.gov

Table 1: Common Blocking Agents and Typical Deblocking Temperature Ranges

Blocking Agent Typical Deblocking Temperature (°C) Reference(s)
Alcohols 180 - 200+ researchgate.net
Phenols 150 - 170 researchgate.netresearchgate.net
ε-Caprolactam 160 - 180 researchgate.netgoogle.com
Methyl Ethyl Ketoxime (MEKO) 140 - 160 paint.orgresearchgate.net
3,5-Dimethylpyrazole 110 - 120 researchgate.net

Note: Deblocking temperatures are approximate and can be influenced by the specific isocyanate structure, catalyst, and analytical method used.

The key feature of blocked isocyanates is their ability to undergo thermal dissociation, also known as deblocking. When heated, the thermally labile bond breaks, releasing the original blocking agent and regenerating the free isocyanate group. mdpi.com This regenerated isocyanate is then free to react with a co-reactant, such as a polyol, to form a stable, crosslinked polyurethane network. researchgate.net

The deblocking temperature is a critical parameter and is defined as the minimum temperature at which the dissociation occurs. kpi.ua This temperature is strongly dependent on the chemical structure of the blocking agent. researchgate.net Electron-withdrawing groups on the blocking agent tend to lower the dissociation temperature. kpi.ua The deblocking process can be studied and quantified using several analytical techniques, including:

Differential Scanning Calorimetry (DSC): The deblocking process is observed as an endothermic transition in the DSC thermogram. mdpi.comnih.gov

Thermogravimetric Analysis (TGA): Deblocking is indicated by a weight loss corresponding to the volatilization of the released blocking agent. mdpi.comnih.gov

FTIR Spectroscopy: The regeneration of the isocyanate can be monitored by the appearance of the characteristic NCO stretching band around 2270 cm⁻¹. kpi.ua

Non-Isocyanate Polyurethane (NIPU) Architectures and Related Chemistry

Growing concerns over the toxicity of isocyanate monomers have driven research into alternative, safer routes for producing polyurethane-like materials. mdpi.comspecificpolymers.com These materials are broadly referred to as non-isocyanate polyurethanes (NIPUs). The most prominent NIPU synthesis pathway involves the reaction of cyclic carbonates with amines to produce polyhydroxyurethanes (PHUs). specificpolymers.comnih.gov This route avoids the use of isocyanates altogether and offers additional benefits, such as moisture insensitivity during synthesis. nih.gov

While this compound is, by definition, excluded from NIPU synthesis, compounds containing the methoxymethyl group play a crucial role in advancing NIPU technology, particularly as crosslinkers. researchgate.netmdpi.com NIPU polyols, synthesized from the reaction of cyclic carbonates and amines, possess hydroxyl groups that can be further reacted to create thermoset networks. nih.govresearchgate.net

A widely used crosslinker for this purpose is hexa(methoxymethyl)melamine (B1676339) (HMMM). researchgate.netmdpi.com The hydroxyl groups on the NIPU backbone undergo a nucleophilic substitution reaction with HMMM. This is an acid-catalyzed transetherification that typically requires temperatures above 120°C to proceed efficiently. researchgate.net During the curing process, methanol (B129727) is released as a byproduct as a stable, crosslinked network is formed. researchgate.net The use of HMMM allows for the formulation of high-performance NIPU coatings with improved mechanical properties and chemical resistance. researchgate.net

Table 2: Components in a Typical NIPU-HMMM Thermoset System

Component Type Example Compound(s) Function Reference(s)
Cyclic Carbonate Ethylene Carbonate, Propylene Carbonate Monomer for NIPU backbone nih.govmdpi.com
Amine 1,6-Diaminohexane, 1,4-Diaminobutane Co-monomer for NIPU backbone mdpi.com
NIPU Polyol Polyhydroxyurethane Base resin with hydroxyl groups for crosslinking researchgate.net
Crosslinker Hexa(methoxymethyl)melamine (HMMM) Reacts with hydroxyl groups to form a thermoset network researchgate.netmdpi.com

Table of Mentioned Compounds

Compound Name
1,4-Diaminobutane
1,6-Diaminohexane
3,5-Dimethylpyrazole
ε-Caprolactam
Alkyd Resin
Dimethylolpropionic acid (DMPA)
Ethylene Carbonate
Hexa(methoxymethyl)melamine (HMMM)
Hexamethylene-1,6-diamine
Hexamethylene-1,6-diisocyanate
Methanol
Methyl ethyl ketoxime (MEKO)
This compound
p-Toluenesulfonic acid
Phenol (B47542)
Polyamine
Polyol
Propylene Carbonate

Crosslinking Mechanisms in Polymer Networks

The creation of three-dimensional polymer networks through crosslinking is a fundamental strategy for enhancing the thermal, mechanical, and chemical resistance of materials. This compound (MOM-NCO) and its derivatives serve as effective crosslinking agents, primarily functioning as blocked isocyanates. This approach provides significant advantages in processing and application, allowing for the formation of stable, one-component systems that cure only upon the application of a specific stimulus, typically heat.

The crosslinking process utilizing this compound derivatives is generally a two-stage mechanism. Initially, the methoxymethyl group acts as a thermally labile protecting or "blocking" agent for the highly reactive isocyanate functionality. researchgate.net At ambient temperatures, the molecule is relatively inert, which allows for thorough mixing with a functional polymer, such as a polyol or polyamine, without initiating a premature reaction. researchgate.net

Upon heating to a specific "deblocking" temperature, the bond between the isocyanate nitrogen and the methoxymethyl group cleaves. This thermal dissociation regenerates the free isocyanate group (-N=C=O) and releases the blocking agent, which in this case would be a methoxymethyl-related species. acs.org The regenerated isocyanate is highly electrophilic and reacts swiftly with nucleophilic functional groups present on the polymer backbones. mdpi.com

The most common reactions involve:

Reaction with Hydroxyl Groups: When the polymer contains hydroxyl (-OH) groups (i.e., a polyol), the regenerated isocyanate reacts to form highly stable urethane linkages. This is a primary mechanism for crosslinking in polyurethane coatings and elastomers.

Reaction with Amine Groups: In polymers containing primary or secondary amine (-NH) groups, the isocyanate reacts to form urea linkages, which also create robust and thermally stable crosslinks.

Detailed Research Findings

Research into blocked isocyanate systems demonstrates a clear relationship between the chemical structure of the blocking agent and the conditions required for curing. The deblocking temperature is a critical parameter, as it dictates the thermal budget for the curing process. mdpi.com While specific data for this compound is proprietary and embedded within patent literature, the principle is well-established by studying analogous systems. Different blocking agents exhibit a wide range of deblocking temperatures, which allows for the tailoring of cure profiles for various applications. acs.org For instance, phenols and pyrazoles are known to deblock at relatively low temperatures, while others like ε-caprolactam require higher temperatures. mdpi.commdpi.com

Blocking Agent TypeTypical Deblocking Temperature Range (°C)Resulting Linkage with PolyolReference
Alcohols (e.g., Methanol)120 - 160Urethane scribd.com
Phenols90 - 120Urethane mdpi.com
Oximes (e.g., Butanone Oxime)120 - 140Urethane mdpi.comkpi.ua
Pyrazoles120 - 150Urethane mdpi.comresearchgate.net
ε-Caprolactam130 - 160Urethane mdpi.com

This table illustrates typical temperature ranges for various classes of blocking agents to provide context for thermally initiated crosslinking.

The density of the crosslinks, controlled by the concentration of the this compound derivative, has a profound impact on the material's final properties. An increase in crosslink density generally restricts the mobility of polymer chains. researchgate.net This restriction leads to significant improvements in key performance metrics such as thermal stability, hardness, and chemical resistance. Studies on various polyurethane systems have consistently shown that as the crosslinker concentration or the isocyanate-to-hydroxyl (NCO/OH) ratio increases, the properties of the resulting network are enhanced. researchgate.netjatm.com.br

PropertyEffect of Increasing Crosslink DensityUnderlying MechanismReference
Glass Transition Temp. (Tg)IncreasesRestricted segmental motion of polymer chains due to network formation. researchgate.netjatm.com.br
Tensile Strength & ModulusIncreasesThe covalent network structure provides greater resistance to deformation. researchgate.netmdpi.com
Solvent & Chemical ResistanceIncreasesThe dense network structure prevents solvent molecules from penetrating and swelling the polymer. mdpi.com
HardnessIncreasesIncreased network rigidity resists surface indentation. european-coatings.com
Elongation at BreakDecreasesThe tightly linked network reduces the ability of chains to slide past one another. jatm.com.br

This table summarizes the general effects of increasing the crosslink network density, as would be achieved by increasing the concentration of a this compound crosslinker in a polyol system.

The choice of a methoxymethyl-based blocking group is strategic for systems where the release of volatile organic compounds (VOCs) is a concern, as the released blocker (e.g., formaldehyde (B43269) or its derivatives) can potentially react with other components in the formulation, such as melamine (B1676169) resins, integrating it into the final polymer network. This is a known mechanism for crosslinkers like hexa(methoxymethyl)melamine (HMMM), which also functions via methoxymethyl group chemistry. researchgate.net This co-reaction capability can lead to a more homogeneous and robustly crosslinked final product. researchgate.net

Synthetic Utility and Applications in Organic Synthesis

Protection Group Chemistry

In the realm of peptide and protein chemistry, the selective and reversible protection of functional groups is paramount to achieving desired synthetic outcomes. Methoxymethyl isocyanate has been identified as a useful agent for the reversible protection of sulfhydryl (SH) groups. nih.gov

The sulfhydryl group of cysteine residues is highly nucleophilic and susceptible to oxidation, necessitating a reliable protection strategy during peptide synthesis. nih.govwiley-vch.de The reaction of this compound with the sulfhydryl group forms a methoxymethylaminocarbonyl (MOM-am) adduct. This protecting group is stable under various conditions commonly employed in peptide synthesis. researchgate.netgoogle.com The key advantage of this protection strategy lies in its reversibility; the protecting group can be removed under specific conditions, regenerating the free sulfhydryl group without compromising the integrity of the peptide chain. nih.gov

Heterocyclic Compound Synthesis

This compound serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govfrontiersin.orgmdpi.com

Tetrazolinone Formation via Azide (B81097) Reactions

A significant application of isocyanates, including those with a methoxymethyl substituent, is in the synthesis of tetrazolinones through reactions with azide salts. google.comgoogle.com This reaction typically involves the cycloaddition of the isocyanate with an azide, such as sodium azide, to form the tetrazolinone ring system. google.comresearchgate.net

The process can be catalyzed, for instance by a silicon derivative, to afford the corresponding tetrazolinone salt. google.com Subsequent treatment with an acid can then yield the final tetrazolinone compound. google.com The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields. google.com Tetrazolinone derivatives have shown promise as insecticides and plant growth regulators. google.com

ReactantsCatalystProduct
2-methoxymethyl-3-methylphenyl isocyanate, Azide saltSilicon derivative1-(2-methoxymethyl-3-methylphenyl)4H-tetrazolin-5-one

Table 1: Synthesis of a Tetrazolinone Derivative google.com

Oxazolidine (B1195125) Synthesis

This compound can participate in cycloaddition reactions to form oxazolidine rings. nih.govbeilstein-journals.org Oxazolidinones are a class of heterocyclic compounds with significant biological activities, including antibacterial properties. nih.govbeilstein-journals.org

One synthetic route involves the reaction of an epoxide with an isocyanate. nih.govbeilstein-journals.org For instance, the cycloaddition of a resin-bound epoxide with an isocyanate at elevated temperatures can produce oxazolidinones in high yield and purity. nih.gov This solid-phase synthesis approach is particularly useful for generating libraries of compounds for drug discovery. nih.gov The reaction of chlorosulfonyl isocyanate with epoxides can also yield oxazolidinones, alongside cyclic carbonates. beilstein-journals.org

Another pathway to oxazolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. nih.govmdpi.com While not directly involving this compound as a starting material, this general class of reaction highlights the importance of cycloadditions in forming five-membered heterocycles. nih.gov

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the isocyanate group makes this compound a versatile precursor for a variety of other nitrogen-containing heterocycles. nih.govrsc.org Nitrogen-substituted isocyanates, in general, are powerful intermediates for assembling heterocycles that contain the N-N-C=O motif, which is a common feature in agrochemicals and pharmaceuticals. nih.govrsc.org

Cascade reactions involving in situ generated N-isocyanates can lead to the rapid assembly of 5- and 6-membered heterocycles such as amino-hydantoins, acyl-pyrazoles, and azauracils. nih.gov These methods provide access to complex molecular architectures that might be challenging to synthesize through other routes. nih.govrsc.org The isocyanate functionality can be prepared from a corresponding carboxylic acid via a Curtius rearrangement, for example, using diphenyl phosphoryl azide. google.com

Formation of Specialized Functional Derivatives

This compound can be employed to create specialized functional derivatives, with applications in areas such as agriculture. One notable example is its potential use in the formation of urea (B33335) stabilizers. google.com

Urea is a widely used nitrogen fertilizer, but its efficiency can be reduced by the enzymatic activity of urease, which breaks down urea into ammonia (B1221849) gas that can be lost to the atmosphere. youtube.com Urease inhibitors are compounds that slow down this process. youtube.com Nitrification inhibitors, on the other hand, prevent the conversion of ammonia to nitrate, which can be lost through leaching. youtube.com Compositions containing a urease inhibitor, a nitrification inhibitor, or a combination of both can be incorporated into molten urea to create a more effective solid fertilizer. google.com While the direct use of this compound as a commercial urea stabilizer is not explicitly detailed, its reactive isocyanate group is the key functionality in the synthesis of many urea derivatives and related compounds used in such applications. acs.org

Modification of Complex Organic Substrates

The reactivity of this compound allows for the chemical modification of complex organic substrates, such as cellulose (B213188) derivatives and epoxides, to alter their properties and introduce new functionalities. core.ac.ukscribd.com

Cellulose, a ubiquitous and renewable polymer, has numerous hydroxyl groups that can be chemically modified. researchgate.netnih.govmdpi.com The reaction of these hydroxyl groups with isocyanates, including those with a methoxymethyl group, can be used to introduce new functional groups onto the cellulose surface. nih.govmdpi.com This modification can alter the solubility and other properties of the cellulose derivative. core.ac.ukscribd.com For instance, the reaction of unreacted hydroxyl groups on cellulose monoesters with an isocyanate can be performed to further functionalize the polymer. mdpi.com

Computational and Theoretical Studies of Methoxymethyl Isocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory, ONIOM Models)

Quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like isocyanates. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and hybrid models like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method have been widely applied to this class of compounds.

Density Functional Theory (DFT) is a popular method for studying isocyanate reactions due to its balance of computational cost and accuracy. nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com Studies on various isocyanates utilize DFT to calculate key parameters like bond dissociation energies, activation energies, and reaction enthalpies. researchgate.netchemrxiv.org For instance, DFT calculations have been employed to study the cyclotrimerization of methyl isocyanate and phenyl isocyanate, revealing insights into the reaction mechanism and the influence of catalysts. nih.gov It is expected that DFT calculations on methoxymethyl isocyanate would similarly elucidate the influence of the methoxymethyl group on the reactivity of the isocyanate functionality.

Møller-Plesset Perturbation Theory (MP2) , a post-Hartree-Fock method, offers a higher level of theory and is often used to refine energies obtained from DFT calculations. nih.gov For example, the G3MP2B3 composite method, which incorporates MP2 calculations, has been used to investigate the formation of urethanes from the reaction of isocyanates with alcohols. mdpi.com Such methods could provide highly accurate energy profiles for the reactions of this compound.

ONIOM Models are particularly useful for studying reactions in large systems, such as the interaction of isocyanates with biomolecules or polymers. researchgate.net This hybrid method combines a high-level quantum mechanical (QM) method for the reactive center with a lower-level molecular mechanics (MM) method for the surrounding environment. For example, ONIOM models have been used to investigate the reaction mechanism between isocyanates and cellulose (B213188). researchgate.net Given the potential for this compound to interact with biological systems or be used in polymer synthesis, ONIOM calculations could provide valuable insights into its behavior in complex environments.

Table 1: Representative Computational Methods Used in Isocyanate Studies

Computational MethodApplication in Isocyanate ResearchInferred Relevance for this compound
Density Functional Theory (DFT) Calculation of reaction energies, activation barriers, and electronic properties of various isocyanates. nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comPredicting the influence of the methoxymethyl group on reactivity and electronic structure.
Møller-Plesset Perturbation Theory (MP2) Refinement of reaction energy profiles and thermochemical properties. nih.govObtaining high-accuracy energy data for reactions involving this compound.
ONIOM (QM/MM) Studying reactions of isocyanates with large molecules like cellulose. researchgate.netInvestigating interactions with polymers or biological macromolecules.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations provide a means to study the time evolution of a molecular system, offering insights into reaction dynamics and pathways that are not accessible from static quantum chemical calculations alone. mdpi.comresearchgate.netnih.govyoutube.comnih.gov

In the context of this compound, MD simulations could be employed to:

Investigate the influence of the flexible methoxymethyl group on the accessibility and reactivity of the isocyanate moiety.

Simulate the reaction of this compound with nucleophiles (e.g., alcohols, amines, water) to understand the detailed mechanism of urethane (B1682113) or urea (B33335) formation.

Study the aggregation and self-reaction of this compound , which can be important for understanding its stability and storage.

By combining MD simulations with quantum chemical calculations, a comprehensive picture of the reaction pathways available to this compound can be developed.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netrsc.orgrsc.orgwikipedia.orgnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals provide crucial information about the sites of nucleophilic and electrophilic attack.

For isocyanates, the LUMO is typically centered on the carbonyl carbon of the NCO group, making it susceptible to nucleophilic attack. The HOMO is often located on the nitrogen and oxygen atoms. The presence of the methoxymethyl group in this compound is expected to influence the energies and distributions of these frontier orbitals. Computational studies on substituted isocyanates have shown that electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap and the orbital coefficients, thereby affecting reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.netresearchgate.netrsc.org These maps are invaluable for predicting the sites of electrostatic interactions. In an isocyanate molecule, the region around the carbonyl carbon of the NCO group typically exhibits a strong positive potential, indicating its electrophilic nature. The oxygen and nitrogen atoms, conversely, show negative potential. An MEP analysis of this compound would reveal how the methoxymethyl group modulates the electrostatic potential across the molecule, potentially influencing its reactivity and intermolecular interactions.

Table 2: Inferred FMO and MEP Characteristics of this compound

PropertyGeneral Isocyanate TrendExpected Influence of Methoxymethyl Group
HOMO Located on N and O atoms of the NCO group.The ether oxygen may contribute to the HOMO, potentially increasing its energy.
LUMO Centered on the carbonyl carbon of the NCO group. nih.govThe electron-donating nature of the methoxymethyl group may raise the LUMO energy slightly.
HOMO-LUMO Gap Influences the kinetic stability of the molecule.The methoxymethyl group might slightly decrease the HOMO-LUMO gap, potentially increasing reactivity.
MEP Positive potential at the carbonyl carbon, negative at O and N. researchgate.netrsc.orgThe methoxymethyl group will introduce additional regions of negative potential around its oxygen atom.

Reactivity Descriptors and Mechanistic Validation

Beyond FMO and MEP analysis, a range of reactivity descriptors derived from conceptual DFT can be calculated to quantify and predict the reactivity of this compound. These descriptors include:

Chemical Potential (μ): Related to the negative of the electronegativity.

Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A global measure of electrophilic power.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites in a molecule. researchgate.net

These descriptors have been successfully used to rationalize the reactivity of various isocyanates in different reactions. nih.gov For example, studies have shown a correlation between the calculated atomic charges and the reactivity of substituted phenyl N-phenylcarbamates in aminolysis reactions, which proceed through an isocyanate intermediate. nih.gov

By calculating these reactivity descriptors for this compound and comparing them to those of other isocyanates with known reactivity, it would be possible to predict its behavior in various chemical transformations. Furthermore, these theoretical parameters can be used to validate proposed reaction mechanisms by comparing the predicted reactivity with experimental observations. For instance, if a proposed mechanism involves nucleophilic attack at a specific atom, the Fukui function for nucleophilic attack (f+) should be largest at that site. This approach provides a powerful synergy between computational prediction and experimental validation.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Product Characterization

In-situ Spectroscopic Monitoring of Reaction Kinetics (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely adopted technique for real-time monitoring of chemical reactions, particularly those involving isocyanates. researchgate.netmt.comazom.com This method allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction without the need for sampling.

The key to the utility of FT-IR in studying isocyanate reactions lies in the distinct and strong absorption band of the isocyanate functional group (-N=C=O). The asymmetric stretching vibration of the NCO group gives rise to a sharp and intense peak in the infrared spectrum, typically appearing in the range of 2250-2285 cm⁻¹. researchgate.netpaint.org This region of the spectrum is often free from interference from other common functional groups, making the disappearance of this peak a reliable indicator of isocyanate consumption.

By monitoring the decrease in the intensity of the NCO absorption band over time, detailed kinetic profiles of the reaction can be constructed. This data allows for the determination of reaction rates, rate constants, and the influence of various parameters such as temperature, catalyst concentration, and reactant ratios on the reaction kinetics. researchgate.netthermofisher.com

For a hypothetical reaction of methoxymethyl isocyanate with an alcohol to form a urethane (B1682113), the progress of the reaction could be monitored as shown in the table below, which illustrates the expected change in the characteristic FT-IR absorption bands.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Change During Reaction
Isocyanate (-N=C=O)Asymmetric Stretch~2270Decreases
Hydroxyl (-OH)Stretch (H-bonded)~3300-3500Decreases
Urethane (-NH-C=O)N-H Stretch~3300Increases
Urethane (-NH-C=O)C=O Stretch~1700-1730Increases

The data obtained from in-situ FT-IR can be used to generate concentration vs. time profiles, from which kinetic parameters can be extracted. For instance, in the study of polyurethane formation, the degree of conversion can be calculated from the normalized area of the NCO peak at different time intervals. paint.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules. In the context of this compound and its reaction products, ¹H and ¹³C NMR spectroscopy are fundamental for confirming chemical structures and gaining insights into reaction mechanisms. researchgate.netresearchgate.net

Structural Assignment of this compound:

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule. The methoxy (B1213986) (-OCH₃) protons would appear as a singlet, and the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen and the isocyanate group would also appear as a singlet.

The ¹³C NMR spectrum would provide further confirmation of the structure, with distinct signals for the methoxy carbon, the methylene carbon, and the carbonyl carbon of the isocyanate group. The chemical shifts of these nuclei are sensitive to their local electronic environment.

A predicted NMR data table for this compound is presented below.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~3.4Singlet-OCH₃
¹H~4.8Singlet-CH₂-NCO
¹³C~58Quartet (in coupled spectrum)-OCH₃
¹³C~65Triplet (in coupled spectrum)-CH₂-NCO
¹³C~125Singlet-N=C=O

Mechanistic Studies and Product Characterization:

NMR spectroscopy is crucial for identifying the products of reactions involving this compound. For example, in the reaction with an alcohol, the formation of a urethane linkage can be confirmed by the appearance of a new set of signals in the NMR spectra. The proton of the N-H group in the urethane typically appears as a broad signal in the ¹H NMR spectrum, and the carbonyl carbon of the urethane group has a characteristic chemical shift in the ¹³C NMR spectrum (~155-160 ppm).

Furthermore, by analyzing reaction mixtures at different time points, NMR can help to identify reaction intermediates, such as allophanates or other side products, providing valuable mechanistic information. rsc.org For instance, the formation of an allophanate (B1242929) from the reaction of this compound with a urethane would result in a new set of resonances with distinct chemical shifts.

Mass Spectrometry (MS) Techniques in Reaction Product Identification and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying the products of chemical reactions and for elucidating reaction pathways. nih.govnih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are particularly useful for analyzing complex reaction mixtures.

In the context of this compound reactions, MS can be used to:

Confirm the identity of the expected products: By determining the molecular weight of the reaction products, MS can confirm the formation of the desired urethanes, ureas, or other derivatives.

Elucidate reaction mechanisms: By identifying intermediates and byproducts, MS provides valuable clues about the reaction mechanism. For example, the detection of a species corresponding to the addition of two isocyanate molecules to an alcohol could suggest the formation of an allophanate intermediate.

The table below illustrates the types of products that could be formed in a reaction involving this compound and their corresponding mass spectrometric identification.

Product TypeGeneral Structure (R = alkyl or aryl)Expected Mass Spectrometric Observation
UrethaneCH₃OCH₂NHC(=O)OR[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the urethane.
Urea (B33335)CH₃OCH₂NHC(=O)NHR[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the urea.
AllophanateCH₃OCH₂N(C(=O)OR)C(=O)NHCH₂OCH₃[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the allophanate.
Isocyanurate (Trimer)(CH₃OCH₂NCO)₃[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the trimer.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting the ions of interest and analyzing the resulting fragment ions. This fragmentation pattern can be used to confirm the connectivity of atoms within the molecule and to distinguish between isomers. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes for Isocyanates

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a critical need for greener and more sustainable alternatives. rsc.org The development of such processes is a key focus of current research, aiming to enhance safety, efficiency, and environmental compatibility. rsc.orgdp.tech

One of the most promising phosgene-free routes is the thermal decomposition of carbamates. researchgate.netnih.gov This method avoids the use of highly toxic phosgene and can be more environmentally friendly. nih.gov For methoxymethyl isocyanate, this would involve the synthesis and subsequent thermal cleavage of a corresponding N-methoxymethyl carbamate (B1207046). The key challenge lies in developing efficient catalyst systems for the carbamate decomposition. nih.gov

Another significant trend is the move towards bio-based feedstocks. patsnap.combiorizon.eursc.org Researchers are investigating the use of biomass resources, such as carbohydrates and lignin, to produce isocyanates. biorizon.eu This approach aims to reduce the reliance on petroleum-based raw materials and lower the carbon footprint of isocyanate production. patsnap.compatsnap.com The PROMIS project, for instance, is focused on designing novel bio-based isocyanates with distinct reactivities and improved properties. biorizon.eu While direct synthesis of this compound from biomass is still an area of active research, the principles being developed could pave the way for its future bio-based production. biorizon.eursc.org

The principles of green chemistry are also being applied to optimize existing synthetic methods. patsnap.com This includes the use of solvent-free reaction conditions, energy-efficient processes, and the development of recyclable catalysts to minimize waste and environmental impact. patsnap.comrsc.org

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

For the synthesis of isocyanates, including potentially this compound, various types of catalysts are being explored:

Metal-Based Catalysts : Transition metals and their complexes are widely used to facilitate the formation of isocyanates. patsnap.com Zinc compounds, in particular, have shown high activity and cost-effectiveness in the thermal decomposition of carbamates. researchgate.net The development of metal-organic frameworks (MOFs) as catalysts is also a promising area, offering high surface area and tunable structures for enhanced catalytic performance. patsnap.compatsnap.com

Organocatalysts : Organic catalysts, such as N-heterocyclic carbenes (NHCs), amidines, and guanidines, are gaining interest as metal-free alternatives for polyurethane synthesis. acs.org These catalysts can offer milder reaction conditions and improved selectivity. patsnap.comacs.org

Heterogeneous Catalysts : Solid catalysts like zeolites and supported metal catalysts offer advantages in terms of easy separation from the reaction mixture, potential for continuous processing, and improved stability. patsnap.compatsnap.com For instance, montmorillonite (B579905) K-10 has been shown to be an effective catalyst for the decomposition of certain carbamates. researchgate.net

The table below summarizes some of the innovative catalytic systems being developed for isocyanate synthesis.

Catalyst TypeExamplesKey AdvantagesResearch Focus
Metal-Based Zinc compounds, Metal-Organic Frameworks (MOFs)High activity, cost-effective, tunable structuresImproving catalyst stability and recyclability
Organocatalysts N-heterocyclic carbenes (NHCs), AmidinesMetal-free, mild reaction conditions, high selectivityExpanding substrate scope and catalyst efficiency
Heterogeneous Zeolites, Supported metal oxidesEasy separation, continuous processing, enhanced stabilityTailoring catalyst composition for specific reactions

Advanced Polymeric Materials with Tailored Reactivity

This compound's high reactivity, particularly with hydroxyl groups to form urethane (B1682113) linkages, makes it a valuable monomer for the synthesis of advanced polymeric materials. ontosight.ai A key area of research is the development of polymers with tailored reactivity, where the isocyanate group can be precisely controlled. industrialchemicals.gov.au

One approach to achieving this is through the formation of isocyanate-terminated prepolymers. industrialchemicals.gov.au In this process, a diisocyanate is reacted with a polyol in excess, leaving reactive isocyanate groups at the ends of the polymer chains. These prepolymers can then be further reacted or cross-linked in a subsequent step, allowing for the creation of materials with specific properties. While many polyurethanes are designed to have no residual reactive isocyanate groups for safety reasons, these prepolymers are intentionally designed to be reactive for specific applications. industrialchemicals.gov.au

Blocked isocyanates represent another strategy for controlling reactivity. ulprospector.com In this technique, the isocyanate group is temporarily "blocked" by reacting it with a blocking agent. The blocked isocyanate is stable at ambient temperatures but can be de-blocked at elevated temperatures to regenerate the reactive isocyanate group for crosslinking. ulprospector.com This allows for the formulation of one-component thermosetting systems with a defined cure temperature.

The use of this compound in these strategies could lead to the development of novel polyurethanes with unique properties, such as improved flexibility, adhesion, and controlled curing profiles.

Exploration of this compound in Emerging Applications

The unique reactivity of this compound opens up possibilities for its use in a range of emerging high-performance applications. patsnap.com

Self-Healing Materials: One of the most exciting new frontiers is the development of self-healing polymers. youtube.com An approach to creating these materials involves the encapsulation of a healing agent within a polymer matrix. nih.gov When a crack forms in the material, the microcapsules rupture, releasing the healing agent which then polymerizes and repairs the damage. nih.gov Isocyanate prepolymers are promising candidates for these healing agents. mdpi.com Specifically, microcapsules containing an isocyanate prepolymer can be dispersed in a polymer matrix. Upon damage, the prepolymer is released and reacts with moisture in the air to form a polymer that fills the crack. mdpi.com A study demonstrated the successful encapsulation of an isocyanate prepolymer in polyurethane microcapsules for self-healing protective coatings. mdpi.com The use of this compound to create such prepolymers could offer specific advantages in terms of reaction kinetics and the properties of the healed material.

Additive Manufacturing (3D Printing): Additive manufacturing, or 3D printing, is revolutionizing the way objects are designed and fabricated. There is growing interest in developing new photosensitive resins for 3D printing with a wider range of properties. Isocyanate-based resins are being explored for their potential in this area. patsnap.com The ability of this compound to form cross-linked polymers makes it a potential component in the formulation of resins for stereolithography (SLA) or digital light processing (DLP) 3D printing technologies. These resins could potentially offer enhanced mechanical properties, chemical resistance, and thermal stability in the final printed objects.

The ongoing research into these emerging areas promises to expand the application scope of this compound, driving innovation in fields ranging from advanced coatings to aerospace materials. patsnap.comyoutube.com

Q & A

Q. Basic Research Focus

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection quantifies MMI purity and monitors degradation products. Gas Chromatography (GC) paired with mass spectrometry (GC-MS) analyzes volatile byproducts .
  • Spectroscopy: FTIR identifies the isocyanate (-N=C=O) stretch (~2270 cm⁻¹). NMR (¹³C and ¹H) confirms structural integrity and detects hydrolysis products (e.g., ureas or carbamates) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) assesses thermal stability and decomposition pathways .

How can computational methods like DFT elucidate this compound’s reactivity?

Advanced Research Focus
Density Functional Theory (DFT) simulations predict MMI’s reaction pathways and electronic properties:

  • Reaction Mechanisms: Calculate activation energies for nucleophilic additions (e.g., with amines or alcohols) to identify kinetic bottlenecks. Compare with methyl isocyanate to assess methoxy group effects .
  • Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to optimize reaction conditions for MMI in polar vs. nonpolar solvents .
  • Sensitivity Analysis: Rank rate-controlling steps in combustion or pyrolysis mechanisms, as demonstrated for methyl isocyanate .

How can researchers resolve contradictions in experimental data on MMI’s reaction kinetics?

Advanced Research Focus
Discrepancies in kinetic studies often arise from:

  • Methodological Variability: Standardize reaction conditions (temperature, solvent purity) and validate analytical techniques across labs. For example, conflicting Arrhenius parameters may stem from inconsistent temperature controls .
  • Data Reproducibility: Use open-access repositories for raw data (e.g., reaction profiles, spectral datasets) to enable cross-validation. Evidence Synthesis frameworks recommend transparent reporting of QA/QC protocols .
  • Contaminant Interference: Quantify hydrolysis byproducts (e.g., methyl carbamate) via LC-MS to isolate MMI-specific kinetics .

How does the methoxy group influence MMI’s combustion mechanism compared to methyl isocyanate?

Advanced Research Focus
The methoxy (-OCH₃) substituent alters decomposition pathways:

  • Thermal Stability: MMI’s methoxy group may delay auto-ignition compared to methyl isocyanate due to electron-donating effects, reducing radical formation rates. Experimental Tign values require validation via ASTM E659-78 protocols .
  • Combustion Byproducts: Pyrolysis studies using flow reactors can identify methoxy-specific intermediates (e.g., formaldehyde or methoxy radicals) via laser-induced fluorescence (LIF) or synchrotron photoionization mass spectrometry .
  • Mechanistic Modeling: Expand existing methyl isocyanate combustion models (130+ reactions) by adding methoxy-related pathways (e.g., H-abstraction from -OCH₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.